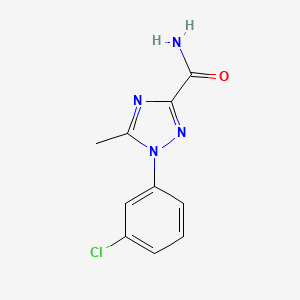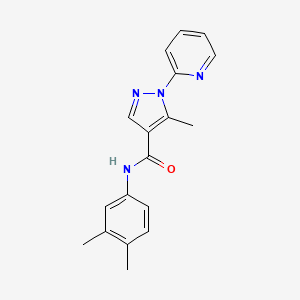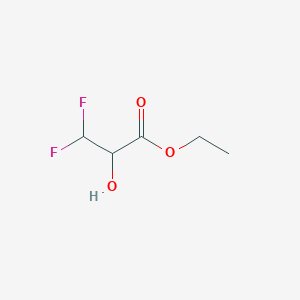
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in various scientific and industrial applications. This compound is particularly notable for its use in the formulation of lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA in vaccines .
Méthodes De Préparation
The synthesis of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a multi-step process. One of the key steps is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The final product is purified using a silica gel column with a chloroform-methanol system .
Analyse Des Réactions Chimiques
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is employed in the delivery of nucleic acids, such as mRNA, into cells.
Industry: The compound is used in the production of various lipid-based formulations for pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA. This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparaison Avec Des Composés Similaires
Similar compounds to ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: A lipid used in the formulation of lipid nanoparticles.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
Cholesterol: A common lipid used in various lipid-based formulations.
These compounds share similar roles in the formulation of lipid nanoparticles for drug delivery systems, but ((3-Acetoxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural features and its role in enhancing the stability and delivery efficiency of mRNA vaccines .
Propriétés
Formule moléculaire |
C49H95NO6 |
|---|---|
Poids moléculaire |
794.3 g/mol |
Nom IUPAC |
6-[3-acetyloxypropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C49H95NO6/c1-6-10-14-18-20-28-37-46(35-26-16-12-8-3)48(52)55-42-32-24-22-30-39-50(41-34-44-54-45(5)51)40-31-23-25-33-43-56-49(53)47(36-27-17-13-9-4)38-29-21-19-15-11-7-2/h46-47H,6-44H2,1-5H3 |
Clé InChI |
JSNSJDRFQMIEBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361908.png)



![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)


![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)

![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)

![N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
